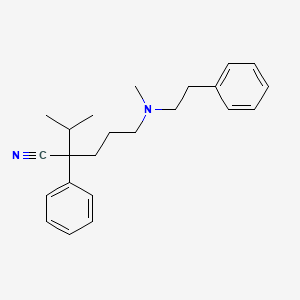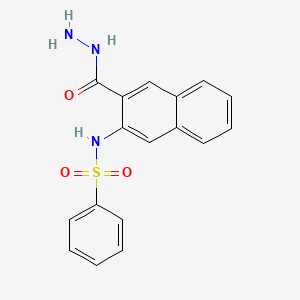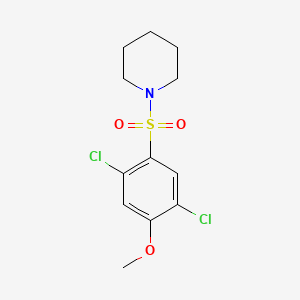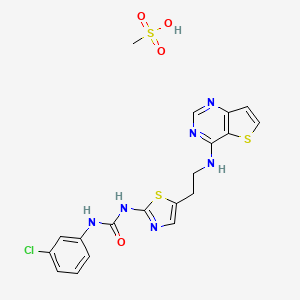
15-Acetoxyscirpenol
Descripción general
Descripción
El monoacetoxyscirpenol es una micotoxina producida por ciertas especies de hongos Fusarium, como Fusarium roseum y Fusarium sulphureum . Pertenece a la familia de las tricotecenas, que son micotoxinas sesquiterpénicas caracterizadas por la presencia de un anillo epóxido y varios grupos hidroxilo y acetilo . Estos compuestos son conocidos por sus potentes actividades biológicas y efectos tóxicos en las células eucariotas .
Aplicaciones Científicas De Investigación
El monoacetoxyscirpenol tiene varias aplicaciones de investigación científica debido a sus potentes actividades biológicas. En química, se utiliza como compuesto modelo para estudiar la reactividad y la toxicidad de las tricotecenas . En biología y medicina, sirve como una herramienta para investigar los mecanismos de citotoxicidad inducida por micotoxinas y para desarrollar posibles intervenciones terapéuticas . Además, tiene aplicaciones industriales en el desarrollo de fungicidas y otros productos agroquímicos .
Mecanismo De Acción
El monoacetoxyscirpenol ejerce sus efectos inhibiendo la síntesis de proteínas en las células eucariotas . A diferencia de muchas otras micotoxinas, las tricotecenas no requieren activación metabólica para ejercer su actividad biológica . En cambio, reaccionan directamente con los componentes celulares, lo que lleva a la citotoxicidad. Los principales objetivos moleculares del monoacetoxyscirpenol son los ribosomas, donde interfiere con el paso de elongación de la síntesis de proteínas .
Análisis Bioquímico
Biochemical Properties
15-Acetoxyscirpenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and often involves the induction of apoptosis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptotic cell death . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High toxicities have been observed in animals and humans
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these interactions is currently limited.
Métodos De Preparación
El monoacetoxyscirpenol se puede sintetizar mediante fermentación in vitro con microorganismos del rumen bovino en condiciones anaeróbicas . Los metabolitos se purifican posteriormente mediante cromatografía líquida de alta presión de fase normal y reversa . Los métodos de producción industrial suelen implicar el cultivo de especies de Fusarium en condiciones controladas para maximizar el rendimiento de la micotoxina deseada .
Análisis De Reacciones Químicas
El monoacetoxyscirpenol experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede llevar a la formación de derivados dihidroxilados, mientras que la reducción puede producir análogos desoxi .
Comparación Con Compuestos Similares
El monoacetoxyscirpenol es parte de una familia de tricotecenas que incluye otros compuestos como el diacetoxyscirpenol, el scirpentriol y el triacetoxyscirpenol . En comparación con estos compuestos similares, el monoacetoxyscirpenol es único debido a su patrón de acetilación específico, que influye en su actividad biológica y toxicidad . Por ejemplo, el diacetoxyscirpenol tiene dos grupos acetilo, mientras que el triacetoxyscirpenol tiene tres, lo que lleva a diferencias en su reactividad y efectos en las células .
Propiedades
Número CAS |
2623-22-5 |
|---|---|
Fórmula molecular |
C17H24O6 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
[(1S,2R,7R,9R,10R,12S)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C17H24O6/c1-9-4-5-16(7-21-10(2)18)11(6-9)23-14-12(19)13(20)15(16,3)17(14)8-22-17/h6,11-14,19-20H,4-5,7-8H2,1-3H3/t11-,12-,13?,14-,15-,16-,17+/m1/s1 |
Clave InChI |
IRXDUBNENLKYTC-QVVXDDFFSA-N |
SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
SMILES isomérico |
CC1=C[C@@H]2[C@](CC1)([C@]3(C([C@H]([C@H]([C@@]34CO4)O2)O)O)C)COC(=O)C |
SMILES canónico |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
Apariencia |
Solid powder |
melting_point |
172 - 173 °C |
Key on ui other cas no. |
2623-22-5 |
Descripción física |
Solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
15-Acetoxyscirpen-3,4-diol; 15-Acetylscirpenetriol; 15-Mono-O-acetylscirpenol; 15-Acetoxyscirpenol; 4-Deacetylanguidin; Deacetylanguidin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of monoacetoxyscirpenol contamination in food and feed?
A1: Monoacetoxyscirpenol is primarily found in cereal grains, particularly oats and oat products []. Other cereals like wheat, barley, and rye can also be contaminated [, , ]. Contamination usually occurs in the field due to fungal infection of crops, but it can also happen during storage under improper conditions [].
Q2: What other trichothecenes are commonly found alongside monoacetoxyscirpenol in contaminated grains?
A2: Monoacetoxyscirpenol often co-occurs with other type A trichothecenes like diacetoxyscirpenol (DAS), T-2 toxin, HT-2 toxin, and scirpentriol [, , , , ]. Type B trichothecenes, such as deoxynivalenol (DON) and nivalenol (NIV), may also be present in co-contaminated samples [, , , ].
Q3: How does the structure of monoacetoxyscirpenol influence its toxicity compared to other scirpenol mycotoxins?
A3: The degree of acetylation in scirpenol mycotoxins influences their toxicity. Studies on chickens have shown that monoacetoxyscirpenol is more potent in causing feed refusal compared to diacetoxyscirpenol and scirpentriol, but less potent than triacetoxyscirpenol []. This suggests that the presence of a single acetyl group in monoacetoxyscirpenol may contribute to its toxicity profile [, ].
Q4: Are there differences in the sensitivity of chickens to monoacetoxyscirpenol compared to other scirpenol toxins?
A5: Yes, chickens showed varying sensitivity to different scirpenol mycotoxins. When considering the minimum effective dose for inducing mouth lesions, monoacetoxyscirpenol was the most potent, followed by diacetoxyscirpenol, scirpentriol, and lastly triacetoxyscirpenol [].
Q5: How does monoacetoxyscirpenol affect feather development in chicks?
A6: Monoacetoxyscirpenol was found to cause abnormal feathering in chicks at a minimum effective dose of 0.5 µg/g diet []. The primary wing feathers were particularly affected, exhibiting a frayed and missing web on the medial side and an accentuated medial curve in the shaft [].
Q6: How is monoacetoxyscirpenol metabolized in animals?
A7: Monoacetoxyscirpenol is metabolized in animals through deacetylation to scirpentriol [, , ]. This metabolic pathway was observed in pigs orally dosed with diacetoxyscirpenol, where monoacetoxyscirpenol was identified as an intermediate metabolite before further degradation to scirpentriol []. A similar pattern was observed in cattle and swine, with deacetylation being the primary metabolic pathway [].
Q7: What analytical techniques are commonly used to detect and quantify monoacetoxyscirpenol in food and feed samples?
A7: Several analytical methods are available for detecting and quantifying monoacetoxyscirpenol, including:
- Gas chromatography-mass spectrometry (GC-MS) [, ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , ]
- Thin-layer chromatography (TLC) [, , ]
Q8: Are there specific challenges associated with analyzing monoacetoxyscirpenol in complex matrices like food and feed?
A9: Yes, analyzing monoacetoxyscirpenol in complex matrices can be challenging due to potential interferences from other compounds present in the sample. Matrix effects can influence ionization efficiency in mass spectrometry-based methods, leading to inaccurate quantification []. Therefore, appropriate sample preparation techniques and the use of internal standards are crucial for reliable analysis [, ].
Q9: Is there evidence for the existence of "masked" forms of monoacetoxyscirpenol in contaminated samples?
A10: Yes, research has identified monoacetoxyscirpenol-glucoside (MASGlc) in corn powder samples []. This "masked" form of monoacetoxyscirpenol, along with other masked mycotoxins, is not detected by conventional analytical methods and may pose additional health risks due to their potential conversion to the parent toxin in biological systems [].
Q10: How do the levels of monoacetoxyscirpenol contamination differ between conventionally and organically produced oats?
A11: Studies have shown that organically produced oats and oat products generally have significantly lower levels of monoacetoxyscirpenol contamination compared to their conventionally produced counterparts []. This difference is likely attributed to stricter regulations and practices in organic farming systems, minimizing fungal infection and mycotoxin production.
Q11: What is the significance of studying the accumulation kinetics of monoacetoxyscirpenol and related toxins in infected grains?
A12: Understanding the accumulation kinetics of monoacetoxyscirpenol and its precursors, such as diacetoxyscirpenol, in infected grains provides valuable insights into the fungal biosynthesis pathways of these toxins []. By analyzing the temporal changes in toxin profiles, researchers can gain a better understanding of the factors influencing toxin production and potentially develop strategies for mitigating mycotoxin contamination in crops.
Q12: What is the role of molecular biology techniques in studying Fusarium species and their potential to produce monoacetoxyscirpenol?
A13: Molecular biology techniques, like PCR, can be used to identify genes associated with trichothecene production in Fusarium species []. For instance, the presence of the Tri5 gene in Fusarium sambucinum isolates indicates their potential to produce type A trichothecenes, including monoacetoxyscirpenol []. Such information can be helpful in risk assessment and management strategies for mycotoxin contamination.
Q13: Can Fusarium species isolated from crops like sugar beet pose a risk of monoacetoxyscirpenol contamination in wheat?
A14: While Fusarium graminearum and F. culmorum are well-known for causing Fusarium head blight (FHB) and deoxynivalenol contamination in wheat, other Fusarium species like F. tricinctum, often found in sugar beet, can also infect wheat []. Although F. tricinctum may not cause typical FHB symptoms, it can lead to black point disease in wheat kernels, which have been found to contain high levels of various mycotoxins, including monoacetoxyscirpenol []. This highlights the importance of considering a wider range of Fusarium species when assessing the risk of mycotoxin contamination in cereal crops.
Q14: What are the potential implications of finding multiple mycotoxins, including monoacetoxyscirpenol, co-occurring in a single sample?
A15: The co-occurrence of multiple mycotoxins, including monoacetoxyscirpenol, in a single sample raises concerns about potential additive or synergistic toxic effects [, , ]. Since these toxins may act through different mechanisms, their combined presence could lead to more severe health impacts compared to exposure to a single mycotoxin. Therefore, it is crucial to consider the entire mycotoxin profile of contaminated samples for accurate risk assessment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride](/img/structure/B1663860.png)









![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)

